6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine
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Overview
Description
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is a synthetic organic compound belonging to the purine class. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopentyl group at the 2nd position, and a 3-methoxyphenethyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a purine derivative.
Chlorination: Introduce a chlorine atom at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclopentylation: Attach a cyclopentyl group at the 2nd position through a nucleophilic substitution reaction.
Phenethylation: Introduce the 3-methoxyphenethyl group at the 9th position using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chlorine atom, potentially replacing it with a hydrogen atom.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. For example, it might inhibit specific enzymes involved in DNA synthesis or repair, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-9-(2-phenylethyl)-9H-purine: Similar structure but lacks the cyclopentyl group.
2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine: Similar structure but lacks the chlorine atom.
6-chloro-2-cyclopentyl-9H-purine: Similar structure but lacks the 3-methoxyphenethyl group.
Uniqueness
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom, cyclopentyl group, and 3-methoxyphenethyl group can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
834894-17-6 |
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Molecular Formula |
C19H21ClN4O |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]purine |
InChI |
InChI=1S/C19H21ClN4O/c1-25-15-8-4-5-13(11-15)9-10-24-12-21-16-17(20)22-18(23-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3 |
InChI Key |
WSSPVGKHUAEOBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(N=C3Cl)C4CCCC4 |
Origin of Product |
United States |
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